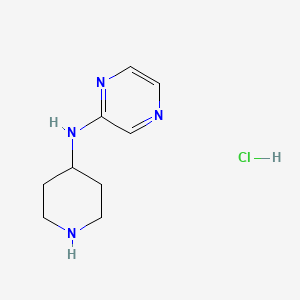

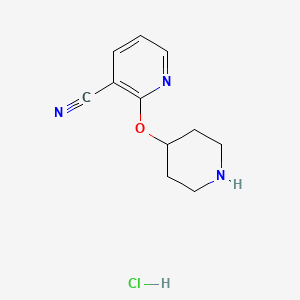

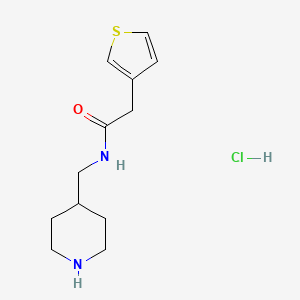

![molecular formula C7H9N3S B1418877 1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine CAS No. 518064-25-0](/img/structure/B1418877.png)

1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine

説明

“1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine” is a chemical compound with the molecular formula C7H9N3S . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9N3S/c1-5-3-10-4-6(2-8)9-7(10)11-5/h3-4H,2,8H2,1H3 . This indicates that the compound has a molecular weight of 167.23 .

Physical And Chemical Properties Analysis

“1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine” is a solid substance at room temperature . It has a molecular weight of 167.23 .

科学的研究の応用

-

Synthesis of Heterocyclic Compounds

- Imidazo[2,1-b][1,3]thiazines are an important class of nitrogen- and sulfur-containing heterocyclic compounds .

- They represent a significant number of bioactive substances .

- The review systematizes literature data on methods for constructing imidazo[2,1-b]thiazines and their hydrogenated analogs .

- The synthetic approaches are grouped by the degree of research done on the imidazothiazine scaffold, from more to less studied .

-

Anticancer Activities

- A new series of imidazo[2,1-b]thiazole-based chalcone derivatives were designed, synthesized, and tested for their anticancer activities .

- The cytotoxic ability of the compounds was tested on three different types of cancer cells .

- Among the compounds, one compound stood out with its IC50 (9.76µM) and SI (14.99) values on MCF-7 cells .

- Flow cytometry analysis proved that the compound-treated MCF-7 cells resulted in the mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis .

-

Antiviral Drugs

- Imidazo[2,1-b][1,3]thiazole derivatives have been used in the development of antiviral drugs .

- These compounds have shown potential in inhibiting viral replication .

- The specific methods of application and experimental procedures would depend on the specific virus being targeted and the stage of drug development .

-

Antioxidants

- Imidazo[2,1-b][1,3]thiazole derivatives have also been studied for their antioxidant properties .

- These compounds can help protect cells from damage caused by free radicals .

- The specific methods of application and experimental procedures would depend on the specific context in which the antioxidant properties are being utilized .

-

Immunomodulatory Agents

- Some imidazo[2,1-b][1,3]thiazole derivatives have been found to have immunomodulatory effects .

- These compounds can modulate the immune response, which can be beneficial in treating various diseases .

- The specific methods of application and experimental procedures would depend on the specific disease being treated and the stage of drug development .

-

Electroluminescent Materials for OLED Devices

- Over the past few years, imidazo[2,1-b][1,3]thiazine derivatives have found practical application and are being actively studied as electroluminescent materials for OLED devices .

- The specific methods of application and experimental procedures would depend on the specific design and requirements of the OLED device .

-

Antituberculosis Activity

- Fluorine-containing derivatives of imidazo[2,1-b][1,3]thiazine are characterized by antituberculosis activity against Mycobacterium tuberculosis H37Rv .

- The specific methods of application and experimental procedures would depend on the specific context in which the antituberculosis properties are being utilized .

-

Antagonists of Orphan Receptors

- Antagonists of orphan receptors GPR18 and GPR55, which are associated with G-protein and interact with some ligands of cannabinoid receptors, were found in the series of 2-arylideneimidazo[2,1-b]-thiazin-3(5H)-ones .

- The specific methods of application and experimental procedures would depend on the specific context in which these antagonistic properties are being utilized .

-

Inhibitor of [3H]Diazepam Binding

-

Antimicrobial, Antimalarial, and Antitubercular Activities

特性

IUPAC Name |

(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3S/c1-5-3-10-4-6(2-8)9-7(10)11-5/h3-4H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLLZRAYBKILAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2S1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672511 | |

| Record name | 1-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine | |

CAS RN |

518064-25-0 | |

| Record name | 1-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

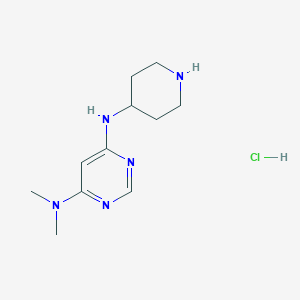

![6-Chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1418797.png)

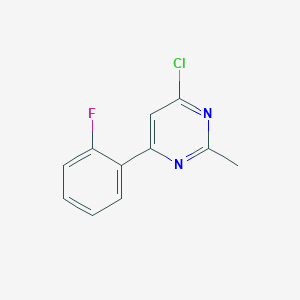

![N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B1418804.png)

![Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride](/img/structure/B1418816.png)